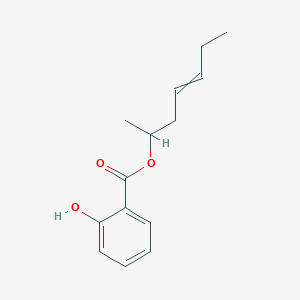

hept-4-en-2-yl 2-hydroxybenzoate

Description

Hept-4-en-2-yl 2-hydroxybenzoate is an ester derivative of 2-hydroxybenzoic acid (salicylic acid), where the hydroxyl hydrogen at the carboxylic acid group is replaced by a hept-4-en-2-yl chain. This structure confers unique physicochemical properties, including variable solubility and lipophilicity, depending on the ester chain’s length and unsaturation.

Properties

CAS No. |

873888-85-8 |

|---|---|

Molecular Formula |

C14H18O3 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

hept-4-en-2-yl 2-hydroxybenzoate |

InChI |

InChI=1S/C14H18O3/c1-3-4-5-8-11(2)17-14(16)12-9-6-7-10-13(12)15/h4-7,9-11,15H,3,8H2,1-2H3 |

InChI Key |

AWFJMMINHWORIB-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCC(C)OC(=O)C1=CC=CC=C1O |

Origin of Product |

United States |

Preparation Methods

Hept-4-en-2-yl 2-hydroxybenzoate can be synthesized through the transesterification of 4-heptyn-2-ol with methyl salicylate, followed by selective hydrogenation . This method involves the use of catalysts and specific reaction conditions to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

Hept-4-en-2-yl 2-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The aromatic ring of the salicylate moiety can undergo electrophilic substitution reactions, leading to various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Hept-4-en-2-yl 2-hydroxybenzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s structure allows it to interact with biological systems, making it useful in studies related to enzyme inhibition and receptor binding.

Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of anti-inflammatory and analgesic properties.

Industry: It is used in the formulation of fragrances and cosmetics due to its aromatic properties.

Mechanism of Action

The mechanism of action of hept-4-en-2-yl 2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The salicylate moiety can inhibit enzymes like cyclooxygenase, leading to anti-inflammatory effects. Additionally, the compound’s structure allows it to bind to receptors and modulate their activity, contributing to its biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among 2-hydroxybenzoate derivatives include:

- Substituent position : The hydroxyl group at position 2 is critical for biological activity, as seen in bioreporter assays where isomers like 3-nitrobenzoate or 4-nitrobenzoate failed to induce responses .

- Additional functional groups : For example, methyl 4-acetamido-2-hydroxybenzoate includes an acetamido group at position 4, which may alter solubility and antimicrobial properties .

Key Findings:

- Ester Chain Impact : Ethyl 2-hydroxybenzoate’s microbial correlations (C. boidinii) suggest ester chain length influences species-specific interactions. Hept-4-en-2-yl’s longer chain may enhance membrane permeability or volatility .

- Functional Group Effects : The acetamido group in methyl 4-acetamido-2-hydroxybenzoate likely broadens antimicrobial activity compared to unsubstituted esters, as seen in preservative applications .

- Position-Specific Activity : Moving substituents (e.g., nitro or hydroxyl groups) from position 2 to 3 or 4 abolishes activity in bioreporter assays, underscoring the importance of the 2-hydroxy motif .

Physicochemical Properties

- Reactivity : The double bond in hept-4-en-2-yl may participate in electrophilic additions or oxidation, unlike saturated esters.

- Solubility : Methyl and ethyl esters exhibit higher water solubility than hept-4-en-2-yl derivatives, which could limit their application in aqueous systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.